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Methyl (3S)-3-amino-3-cyclobutylpropanoate

Cat. No.: B13340577
M. Wt: 157.21 g/mol
InChI Key: BONKZIKOKDQSMB-ZETCQYMHSA-N
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Description

Contextualization within Chiral Amino Acid Derivatives and Propanoate Esters

Methyl (3S)-3-amino-3-cyclobutylpropanoate belongs to the class of β-amino acid derivatives. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the amino and carboxyl functional groups. This seemingly minor structural alteration imparts significant conformational flexibility and resistance to enzymatic degradation, making them valuable components in the design of peptidomimetics and other bioactive molecules. The synthesis of chiral β-amino esters can be achieved through various stereoselective methods, including rhodium-catalyzed three-component coupling reactions and enantioselective Mannich reactions, which allow for precise control over the stereochemistry. jst.go.jpmdpi.com

The propanoate ester moiety, specifically a methyl ester in this case, plays a crucial role in modulating the physicochemical properties of the molecule. Esters are frequently employed in drug design to enhance properties such as solubility, stability, and bioavailability. mdpi.com They can act as prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active pharmacological agent. The ester group in this compound can influence its absorption, distribution, metabolism, and excretion (ADME) profile, a critical consideration in drug development.

Significance of (3S)-Stereochemistry in Bioactive Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining the biological activity of a compound. nih.govnih.gov The designation "(3S)" in this compound specifies the absolute configuration at the chiral center, the carbon atom bonded to the amino group. This precise spatial arrangement is critical for molecular recognition by biological targets such as enzymes and receptors.

The vast majority of biological molecules, including proteins and nucleic acids, are chiral. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. The (3S)-stereochemistry of this particular compound dictates how its functional groups are oriented in space, which in turn governs its binding affinity and efficacy at a specific biological target. Research on other chiral molecules has demonstrated that stereochemistry can significantly impact antimalarial activity, suggesting that stereoselective uptake and target binding are crucial for therapeutic effect. nih.govresearchgate.net

Structural Features and Their Relevance to Molecular Design

The molecular architecture of this compound incorporates several features that are highly relevant to modern drug design. The presence of the cyclobutane (B1203170) ring is particularly noteworthy. Cyclobutane moieties are increasingly utilized in medicinal chemistry to introduce conformational constraints and improve the metabolic stability of drug candidates. nih.govresearchgate.net

The four-membered ring of the cyclobutyl group is conformationally constrained, which can help to lock the molecule into a specific bioactive conformation, thereby enhancing its binding affinity to a target protein. fiveable.mepharmablock.com This rigidity can also shield the molecule from metabolic enzymes, prolonging its half-life in the body. The puckered nature of the cyclobutane ring also provides a three-dimensional scaffold that can be exploited to orient substituents in precise spatial arrangements for optimal interaction with a binding site. nih.gov

The combination of the chiral β-amino acid backbone, the conformationally restricting cyclobutyl group, and the modulating methyl ester makes this compound a versatile building block. These structural elements can be systematically modified to fine-tune the pharmacological properties of resulting drug candidates, offering a promising avenue for the discovery of new and effective therapies. The use of such constrained amino acids is a key strategy in the development of peptidomimetics with enhanced potency and stability. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13340577 Methyl (3S)-3-amino-3-cyclobutylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1

InChI Key

BONKZIKOKDQSMB-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1CCC1)N

Canonical SMILES

COC(=O)CC(C1CCC1)N

Origin of Product

United States

Synthetic Methodologies for Methyl 3s 3 Amino 3 Cyclobutylpropanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining the desired (3S)-enantiomer of the target compound. Several methodologies are employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are reusable chemical compounds that introduce chirality to a molecule. In the synthesis of β-am wikipedia.orgino acids, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and camphorsultam. For instance, an achiral wikipedia.orgenolate can be reacted with a substrate bearing a chiral auxiliary, leading to a diastereoselective alkylation or addition reaction. The diastereomeric products can then be separated, and subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule. The effectiveness of this strategy relies on the high diastereoselectivity induced by the auxiliary and the ease of its removal without racemization.

Organocatalybiosynth.comtic Enantioselective Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. This approach has emerged thieme.de as a powerful tool for the synthesis of chiral β-amino acids. For example, chiral amine mdpi.coms or their derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. In the context of Methyl (3S)-3-amino-3-cyclobutylpropanoate synthesis, an organocatalyst could facilitate the enantioselective addition of an amine equivalent to a cyclobutyl-substituted α,β-unsaturated ester. The catalyst forms a transient chiral intermediate with one of the reactants, which then reacts with the other reactant in a stereocontrolled manner.

Table 1: Comparison of researchgate.net Asymmetric Synthesis Approaches

Strategy Key Principle Advantages Common Reagents/Catalysts
Chiral Auxiliary Temporary incorporation of a chiral moiety to induce diastereoselectivity. High diastereoselectivity, well-established methods. Oxazolidinones, Camphorsultam, Pseudoephedrine.
Organocatalysis wikipedia.org Use of small chiral organic molecules as catalysts. Metal-free, mild reaction conditions, high enantioselectivity. Proline and its derivatives, chiral amines, thioureas.

| Chemoenzymatic | researchgate.netCombination of chemical and enzymatic steps. | High selectivity of enzymes, mild reaction conditions. | Lipases, proteases, transaminases. |

Chemoenzymnih.govmdpi.comatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes can be used to re nih.govsolve racemic mixtures or to catalyze key stereoselective steps in a synthetic sequence. For the synthesis of this compound, a key step could involve the enzymatic resolution of a racemic intermediate, such as a racemic β-amino acid or a precursor. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a transaminase could be used for the asymmetric amination of a corresponding β-keto ester.

Stereoselectivemdpi.comIntroduction of the Cyclobutyl Moiety

The introduction of the cyclobutyl group with the correct stereochemistry is a critical aspect of the synthesis. One common strategy involves the use of starting materials that already contain the cyclobutyl ring. For instance, a cyclobutyl-containing α,β-unsaturated ester can be synthesized and then subjected to an asymmetric amination reaction. Alternatively, a stereoselective conjugate addition of a cyclobutyl nucleophile to a suitable Michael acceptor can be employed. The stereoselectivity of these reactions can be controlled by the use of chiral catalysts or auxiliaries.

Control of thedoi.orgresearchgate.netAmino Group Configuration

Establishing the (S)-configuration at the C3 position where the amino group is attached is paramount. In chiral auxiliary-based methods, the stereochemistry is dictated by the auxiliary. In organocatalytic approa wikipedia.orgches, the chirality of the catalyst determines the facial selectivity of the nucleophilic attack, leading to the desired enantiomer. For chemoenzymatic method researchgate.nets, the inherent stereoselectivity of the chosen enzyme ensures the formation of the (S)-amino acid. Another approach involves mdpi.com the stereoselective reduction of a β-enamino ester or a β-imino ester, often achieved through catalytic hydrogenation with a chiral catalyst.

Esterificationhilarispublisher.comand Transesterification Techniques for Methyl Ester Formation

The final step in the synthesis is the formation of the methyl ester. If the synthesis is carried out with the carboxylic acid form of the β-amino acid, a direct esterification is required. Common methods for the esterification of amino acids include reaction with methanol (B129727) in the presence of an acid catalyst such as hydrochloric acid or thionyl chloride. A convenient one-pot meth nih.govgoogle.comod involves the use of trimethylchlorosilane and methanol.

If the synthesis yields nih.govmdpi.coman ester other than the methyl ester, a transesterification reaction may be necessary. This typically involves treating the ester with methanol in the presence of an acid or base catalyst. However, care must be taken to avoid racemization or other side reactions, especially if the amino group is not protected. Often, the methyl ester i chemicalbook.coms introduced early in the synthetic sequence by using a methyl ester of the starting material, which can simplify the final steps of the synthesis.

Optimization of Reaction Conditions and Isolation Procedures

The development of a robust synthetic process for this compound hinges on the careful optimization of reaction parameters to maximize yield, stereoselectivity, and purity, while ensuring the process is reproducible and economically viable. Key aspects of optimization include the choice of reagents, catalysts, solvents, reaction temperature, and concentration.

Detailed Research Findings:

Research into the synthesis of analogous chiral β-amino esters often involves asymmetric induction methods. A common strategy is the asymmetric hydrogenation of a suitable prochiral enamine or the diastereoselective reduction of a chiral β-ketoester derivative. For the synthesis of this compound, a plausible approach involves the asymmetric reduction of a β-enamino ester or a related precursor.

The optimization of such a reaction would typically involve screening various chiral catalysts, solvents, and reaction conditions. For instance, in a hypothetical asymmetric hydrogenation, different chiral phosphine (B1218219) ligands in combination with a rhodium or ruthenium precursor would be evaluated. The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. Solvents ranging from polar protic (e.g., methanol, ethanol) to aprotic (e.g., dichloromethane, toluene) would be screened. Temperature is another critical parameter, with lower temperatures often favoring higher enantioselectivity at the cost of longer reaction times.

The following interactive data table illustrates a hypothetical optimization of the asymmetric hydrogenation of a precursor to this compound.

EntryCatalyst/LigandSolventTemperature (°C)Pressure (bar H₂)Yield (%)Enantiomeric Excess (ee, %)
1Rh(COD)₂BF₄ / (R)-BINAPMethanol25108592
2Rh(COD)₂BF₄ / (R)-BINAPToluene25107888
3Rh(COD)₂BF₄ / (R)-BINAPDichloromethane25108290
4Rh(COD)₂BF₄ / (R)-BINAPMethanol0108395
5[RuCl((R)-BINAP)(p-cymene)]ClMethanol25209297
6[RuCl((R)-BINAP)(p-cymene)]ClMethanol50209594

Isolation Procedures:

Following the reaction, the isolation and purification of this compound are critical to ensure the final product meets the stringent purity requirements for pharmaceutical intermediates. A typical workup procedure would involve quenching the reaction, followed by extraction to separate the product from the reaction medium. The crude product would then be purified, commonly through techniques such as column chromatography on silica (B1680970) gel.

For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. google.com The choice of the chiral stationary phase is crucial for achieving baseline separation of the (S) and (R) enantiomers. google.com

Scalable Synthesis Protocols for Research and Development

Transitioning a synthetic route from laboratory scale to a pilot plant or industrial production requires a focus on safety, cost-effectiveness, and environmental impact. For this compound, a scalable protocol would aim to minimize the use of hazardous reagents and chromatographic purifications, which are often not practical on a large scale.

Detailed Research Findings:

For a large-scale synthesis of this compound, a process might involve the resolution of a racemic mixture of the corresponding amino acid or ester. Enzymatic resolution, for instance, offers a green and efficient method for obtaining the desired enantiomer. Lipases are commonly used enzymes for the kinetic resolution of racemic esters through enantioselective hydrolysis. mdpi.com

The table below presents a hypothetical comparison of a laboratory-scale synthesis with a proposed scalable protocol for research and development purposes.

ParameterLaboratory Scale ProtocolScalable R&D Protocol
Starting MaterialProchiral enamine esterRacemic 3-amino-3-cyclobutylpropanoic acid
Key TransformationAsymmetric hydrogenationEsterification followed by enzymatic resolution
CatalystHomogeneous Rhodium or Ruthenium complexImmobilized Lipase
PurificationSilica gel column chromatographyCrystallization / Distillation
Typical Batch Size1-10 g100 g - 1 kg
Overall Yield~60-70%~40-50% (of the desired enantiomer)
Enantiomeric Purity>98% ee>99% ee

The development of a scalable synthesis also necessitates a thorough understanding of the process safety, including the thermal stability of intermediates and the potential for runaway reactions. Process analytical technology (PAT) can be implemented to monitor key reaction parameters in real-time, ensuring consistent product quality and process safety.

Chemical Transformations and Derivatization Studies

Functionalization of the Amino Group

The primary amino group is a versatile nucleophile, readily participating in reactions to form amides, alkylated amines, and sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the compound's physicochemical properties.

The amino group of Methyl (3S)-3-amino-3-cyclobutylpropanoate can be readily acylated to form the corresponding amides. This reaction is typically achieved by treating the parent compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents. These reactions are generally high-yielding and tolerant of the ester functionality.

Table 1: Representative Acylation Reactions

Acylating Agent Base Typical Product
Acetyl Chloride Triethylamine Methyl (3S)-3-(acetylamino)-3-cyclobutylpropanoate
Benzoyl Chloride Pyridine (B92270) Methyl (3S)-3-(benzoylamino)-3-cyclobutylpropanoate

While direct alkylation of the amino group with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgharvard.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl reactant. masterorganicchemistry.comharvard.edu This one-pot procedure is highly efficient and prevents the issue of multiple alkylations. masterorganicchemistry.com

Table 2: Examples of Reductive Amination

Carbonyl Compound Reducing Agent Potential Product
Formaldehyde NaBH(OAc)₃ Methyl (3S)-3-(dimethylamino)-3-cyclobutylpropanoate
Acetone NaBH₃CN Methyl (3S)-3-(isopropylamino)-3-cyclobutylpropanoate

The primary amine can react with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to furnish sulfonamides. nih.gov This reaction is analogous to acylation and is a common strategy in drug discovery to introduce the sulfonamide moiety, which can act as a hydrogen bond donor and acceptor and can significantly influence the biological activity and pharmacokinetic properties of the parent molecule. Common reagents include methanesulfonyl chloride and p-toluenesulfonyl chloride.

Modifications at the Ester Moiety

The methyl ester group serves as another handle for chemical modification, primarily through hydrolysis to the carboxylic acid or conversion to amides.

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding free carboxylic acid, (3S)-3-amino-3-cyclobutylpropanoic acid. This transformation is typically accomplished using an aqueous solution of a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a co-solvent like methanol (B129727) or tetrahydrofuran. The reaction is generally clean and proceeds to completion, followed by an acidic workup to protonate the resulting carboxylate salt.

This hydrolysis is particularly relevant in the context of prodrug research. nih.govnih.gov Ester prodrugs are often designed to improve the physicochemical or pharmacokinetic properties of a parent drug, such as its solubility or membrane permeability. nih.govresearchgate.net The ester form can be more lipophilic, facilitating absorption, and is then cleaved in vivo by esterase enzymes to release the active carboxylic acid. nih.govnih.gov Amino acids are frequently used as promoieties in prodrug design due to their low toxicity and ability to be recognized by biological transporters. researchgate.net

The ester moiety can be converted into an amide, although this transformation is often more efficiently performed from the corresponding carboxylic acid obtained after hydrolysis. Direct amidation of the ester can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst, but this often requires harsh conditions. researchgate.netmdpi.com

A more common and versatile approach is to first hydrolyze the ester to the carboxylic acid and then couple it with a desired amine to form an amide bond. This is the fundamental reaction in peptide synthesis. researchgate.net The coupling is facilitated by activating the carboxylic acid with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which converts the carboxylic acid's hydroxyl group into a better leaving group. youtube.comyoutube.com This allows for the efficient formation of an amide bond upon reaction with an amine under mild conditions. scispace.com This method allows for the incorporation of the (3S)-3-amino-3-cyclobutylpropanoate scaffold into peptide chains. pitt.edu

Table 3: Common Peptide Coupling Reagents

Reagent Full Name Byproduct
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea

Cyclobutyl Ring Derivatization

The synthetically accessible and stereochemically defined nature of this compound makes its cyclobutyl ring a target for various derivatization strategies. These modifications are primarily aimed at exploring the structure-activity relationship (SAR) in medicinal chemistry contexts by introducing a variety of functional groups, thereby altering the steric and electronic properties of the molecule. While specific derivatization of this compound is not extensively documented in publicly available literature, the chemical principles governing the functionalization of cyclobutane (B1203170) rings can be applied to predict potential transformations.

One of the most powerful and modern approaches for such derivatization is the C-H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. For a molecule like this compound, the methylene (B1212753) C-H bonds on the cyclobutane ring are potential sites for such reactions.

Recent advancements have demonstrated the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones through a sequential C-H/C-C functionalization strategy. nih.gov This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization. Although this specific example starts with a ketone, the underlying principles of activating and functionalizing C-H bonds in a cyclobutane ring are relevant.

Hypothetical Derivatization Reactions of the Cyclobutyl Ring:

Reaction TypeReagents and ConditionsPotential ProductPurpose of Derivatization
Directed C-H Arylation Pd(OAc)₂, Ligand, Ar-I, BaseIntroduction of an aryl group at a specific position on the cyclobutyl ring.To explore π-stacking interactions in biological targets.
Radical Halogenation NBS or NCS, Light/Radical InitiatorIntroduction of a bromine or chlorine atom.To create a handle for further nucleophilic substitution or cross-coupling reactions.
Oxidation Strong oxidizing agents (e.g., KMnO₄, RuO₄)Ring-opening to form dicarboxylic acids or other oxidized products.To transform the cyclic scaffold into an acyclic one with different conformational properties.
Hydroxylation Cytochrome P450 enzymes or chemical equivalentsIntroduction of a hydroxyl group.To increase polarity and introduce a site for further functionalization (e.g., etherification, esterification).

It is important to note that the reactivity of the C-H bonds on the cyclobutyl ring will be influenced by the existing stereocenter and the directing effects of the amino and ester functionalities. The development of regioselective and stereoselective derivatization methods would be crucial for creating a diverse library of analogues for biological screening.

Development of Novel Intermediates for Complex Molecular Architectures

This compound serves as a valuable chiral building block for the synthesis of more complex molecular architectures. Its rigid cyclobutyl scaffold and defined stereochemistry make it an attractive starting material for constructing molecules with specific three-dimensional conformations, a desirable trait in drug design and materials science.

The concept of using small, well-defined molecules as building blocks for the assembly of larger, more complex structures is a cornerstone of modern organic synthesis. Cyclobutane derivatives, in particular, are gaining attention as they can impart unique structural and conformational properties to the target molecules. nih.gov

Potential Applications as a Synthetic Intermediate:

Peptidomimetics: The β-amino acid structure of this compound makes it an ideal candidate for incorporation into peptide chains to create peptidomimetics. The cyclobutyl group acts as a conformationally constrained isostere of natural amino acid side chains, forcing the peptide backbone into specific secondary structures like turns or helices. This can lead to enhanced metabolic stability and receptor binding affinity.

Scaffolds for Combinatorial Chemistry: The amino and ester groups of the molecule can be orthogonally protected and then selectively deprotected to allow for the stepwise addition of different chemical moieties. This makes it a suitable scaffold for the generation of combinatorial libraries of compounds for high-throughput screening.

Synthesis of Natural Product Analogues: Many natural products possess complex, polycyclic skeletons. The strained cyclobutane ring can be utilized in ring-opening or ring-expansion reactions to access larger ring systems in a stereocontrolled manner. For instance, under thermal or photochemical conditions, the cyclobutane ring can undergo cleavage to generate reactive intermediates that can be trapped intramolecularly to form five- or six-membered rings.

Hypothetical Synthetic Transformations for Complex Architectures:

TransformationDescriptionResulting Architecture
Intramolecular Cyclization After derivatization of the amino and/or ester group with a reactive tether, an intramolecular reaction can be triggered to form a bicyclic or polycyclic system.Fused or bridged ring systems with defined stereochemistry.
Ring-Opening Metathesis Polymerization (ROMP) If the cyclobutyl ring is functionalized with an alkene, it could potentially participate in ROMP to create polymers with novel backbone structures.Polymers with repeating cyclobutane-derived units.
Diels-Alder Reactions Derivatization to introduce a diene or dienophile on the cyclobutyl ring or the side chain could enable Diels-Alder cycloadditions to build complex polycyclic systems.Highly substituted six-membered rings fused to the cyclobutane core.

The utility of this compound as an intermediate is directly linked to the ability to selectively manipulate its functional groups and the cyclobutyl ring. The development of novel synthetic methodologies that leverage the unique reactivity of this chiral building block will undoubtedly expand its application in the creation of sophisticated molecular architectures.

Stereochemical Control and Enantiopurity Assessment

Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in asymmetric synthesis and quality control. rsc.org For a chiral amino ester such as Methyl (3S)-3-amino-3-cyclobutylpropanoate, several analytical techniques can be employed. The most common methods involve converting the pair of enantiomers into diastereomers, which have different physical properties and can be distinguished by spectroscopic or chromatographic means. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. rsc.org This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). rsc.org

Chiral Derivatizing Agents (CDAs): The chiral amine of this compound can be reacted with a CDA to form a pair of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), and the ratio of the integration of these signals corresponds directly to the ratio of the enantiomers. rsc.orgacs.org

Chiral Solvating Agents (CSAs): Alternatively, a CSA can be added to the sample, which forms transient diastereomeric complexes with the enantiomers. This interaction leads to separate resonance peaks for the enantiomers in the NMR spectrum, allowing for quantification. rsc.org

Chromatographic Methods: Chiral chromatography is one of the most widely used and effective techniques for separating and quantifying enantiomers. yakhak.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amino acid esters. yakhak.org

Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used to separate enantiomers. The analyte may require derivatization to increase its volatility.

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid as the mobile phase. It is often faster and more efficient than HPLC for chiral separations. mdpi.com

The following table summarizes these analytical methods.

MethodPrincipleApplicability to this compound
NMR with Chiral Derivatizing Agent (CDA)Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals. rsc.orgThe primary amine group can be readily derivatized.
NMR with Chiral Solvating Agent (CSA)Formation of transient diastereomeric complexes with distinct NMR signals. rsc.orgWell-suited for rapid and non-destructive analysis.
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase, leading to separation. yakhak.orgHighly effective for both analytical quantification and preparative separation.
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase.May require derivatization to increase the volatility of the compound.
Chiral Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid mobile phase and a chiral stationary phase, often providing faster analysis than HPLC. mdpi.comAn efficient alternative to HPLC for both analytical and preparative scales.

Preparative Chiral Separation Techniques

When a mixture of enantiomers (a racemate) is produced, it is often necessary to separate them to isolate the desired enantiomer. This is particularly important in the pharmaceutical industry, where one enantiomer may be therapeutically active while the other is inactive or even harmful. researchgate.netmdpi.com Preparative chromatography is a common technique for separating enantiomers on a larger scale. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. nih.govnih.gov It is a versatile method for obtaining gram to kilogram quantities of pure enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is increasingly used for preparative chiral separations due to its advantages over HPLC, including faster separation times, reduced solvent consumption, and easier product recovery. nih.govresearchgate.net

Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatography technique that is highly efficient for large-scale separation of enantiomers. researchgate.net It offers higher throughput and lower solvent consumption compared to batch preparative chromatography, making it a cost-effective method for industrial-scale production. researchgate.net

This table provides a comparison of preparative chiral separation techniques.

TechniqueAdvantagesDisadvantagesScale
Preparative HPLCHigh versatility, well-established technology, applicable to a wide range of compounds. nih.govHigh solvent consumption, can be time-consuming.Milligrams to Kilograms. nih.gov
Preparative SFCFaster separations, reduced organic solvent use, easier sample recovery. nih.govRequires specialized equipment, may not be suitable for all compounds.Grams to Kilograms. researchgate.net
Simulated Moving Bed (SMB)Continuous process, high throughput, reduced solvent consumption. researchgate.netHigh initial investment cost, complex operation.Kilograms to Tons. chiraltech.com

Influence of Stereochemistry on Molecular Interactions and Bioactivity (General Principles)

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. nih.gov Since enzymes, receptors, and other biological macromolecules are themselves chiral (composed of L-amino acids), they often interact differently with the enantiomers of a chiral molecule. researchgate.netlongdom.org This differential interaction is the basis for the varying biological activities observed between enantiomers. nih.gov

The spatial arrangement of functional groups in a molecule like this compound is critical for its ability to bind to a specific biological target. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a desired biological response, while the other enantiomer (its mirror image) may not fit correctly and thus may be less active or completely inactive. researchgate.net

In pharmacology, the more active enantiomer is referred to as the eutomer , while the less active one is called the distomer . researchgate.net The ratio of their activities is known as the eudismic ratio . In some cases, the distomer is not just inactive but may cause undesirable side effects or have a different pharmacological profile altogether. researchgate.netmdpi.com For example, the antidepressant Citalopram is sold as a racemate, but only the (S)-enantiomer is responsible for the therapeutic effect. nih.gov

The key principles of stereospecific molecular interactions include:

Three-Point Attachment Model: This model proposes that for a chiral molecule to be distinguished by a chiral binding site, there must be at least three points of interaction. If one enantiomer can achieve this three-point attachment, its mirror image generally cannot.

Pharmacokinetics and Pharmacodynamics: Stereochemistry can influence not only how a molecule interacts with its target (pharmacodynamics) but also how it is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics). mdpi.com

The potential differences in the biological activity of enantiomers are summarized below.

Aspect of BioactivityPotential Influence of Stereochemistry
Receptor Binding AffinityOne enantiomer (eutomer) may bind with significantly higher affinity to a target receptor than the other (distomer). researchgate.net
Enzyme InhibitionEnantiomers can exhibit different potencies as enzyme inhibitors due to the stereospecific nature of the enzyme's active site.
Metabolic FateThe enzymes responsible for metabolism are chiral and may metabolize enantiomers at different rates, leading to different plasma concentrations and durations of action. mdpi.com
ToxicityIn some cases, one enantiomer may be responsible for the therapeutic effects, while the other may be associated with toxicity. researchgate.netmdpi.com

Pharmacological and Biological Relevance of the Methyl 3s 3 Amino 3 Cyclobutylpropanoate Scaffold

Utilization as a Chiral Building Block in Drug Discovery Programs

The compound Methyl (3S)-3-amino-3-cyclobutylpropanoate is a chiral building block of significant interest in modern drug discovery. Its value stems from the unique combination of a stereochemically defined β-amino acid and a cyclobutane (B1203170) ring. The pharmaceutical industry has a consistently growing demand for such chiral intermediates to improve drug efficacy and safety. nih.govnih.gov

The cyclobutane moiety introduces a level of three-dimensionality and conformational rigidity that is highly sought after in medicinal chemistry. nih.govnih.gov Unlike flexible alkyl chains, the puckered cyclobutane ring restricts the number of possible conformations a molecule can adopt. nih.govpharmablock.com This conformational constraint can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov The rigid scaffold of cyclobutane-containing amino acids (CBAAs) has been successfully employed to develop conformationally constrained peptidomimetics. researchgate.net These structures can mimic or block the biological activity of natural peptides with improved stability. Furthermore, the cyclobutane ring can serve as a non-planar bioisostere for aromatic rings, improving physicochemical properties such as solubility while maintaining or enhancing biological activity. nih.govnih.gov

The chirality at the (3S) position is crucial, as different enantiomers of a drug molecule can have vastly different pharmacological, and toxicological profiles. nbinno.com The use of enantiomerically pure building blocks like this compound is essential for the synthesis of single-enantiomer drugs, which have seen a dramatic growth in sales and importance. nih.gov The β-amino acid structure is also a key feature. Peptides and molecules containing β-amino acids often exhibit increased resistance to metabolic degradation by peptidases, leading to an extended half-life in vivo. whiterose.ac.uk The stereoselective synthesis of β-amino acids is a critical area of research, with various methods developed to produce these valuable intermediates for drug development. tandfonline.commdpi.com

The combination of these features—a rigid 3D cyclobutane scaffold, a specific stereocenter, and a metabolically robust β-amino acid backbone—makes this compound a privileged scaffold for constructing novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. pharmablock.com

Design and Evaluation as a Prodrug Precursor

Amino acids and their simple esters are widely utilized as promoieties in prodrug design to overcome undesirable pharmaceutical and pharmacokinetic properties of parent drugs, such as poor water solubility or low membrane permeability. tandfonline.comnih.govmdpi.com this compound can be considered a precursor to its corresponding carboxylic acid, or the entire molecule can act as a promoiety when attached to a drug.

The primary strategy involves linking a parent drug (containing a suitable functional group like a carboxylic acid or hydroxyl) to the amino group of the cyclobutyl amino acid, or conversely, linking a parent drug (with an amino or hydroxyl group) to the carboxyl group of the cyclobutyl amino acid. The methyl ester itself can enhance lipophilicity, which may improve membrane permeability. scirp.org

The use of amino acid promoieties can offer several advantages:

Improved Solubility : The free amino group can be protonated at physiological pH, forming a salt and thereby increasing aqueous solubility. tandfonline.commdpi.com

Targeted Delivery : The prodrug may be designed to be a substrate for specific amino acid transporters, such as PEPT1, facilitating its uptake in the intestine or other tissues. tandfonline.com

Controlled Release : The ester or a newly formed amide bond linking the drug can be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug. researchgate.net

The design process involves selecting the appropriate linkage (e.g., ester, amide, carbamate) between the drug and the this compound scaffold to ensure chemical stability during storage and administration, followed by efficient enzymatic release at the desired site of action. tandfonline.comresearchgate.net

In Vitro Enzymatic Hydrolysis Mechanisms

For this compound to function as a prodrug of the corresponding carboxylic acid, the methyl ester must be cleaved in vivo. This bioconversion is typically mediated by enzymes. The in vitro study of this hydrolysis is critical for predicting the activation rate and stability of the prodrug in the body.

Esterase enzymes, which are abundant in the blood, liver, and other tissues, are primarily responsible for the hydrolysis of ester prodrugs. scirp.orgnih.gov The hydrolysis of amino acid esters can be investigated in various biological media, such as human plasma or tissue homogenates, to simulate in vivo conditions. researchgate.netijpsonline.com The rate of hydrolysis is dependent on several factors including the structure of the ester, the specific amino acid, pH, and the enzymatic activity of the medium. tandfonline.comnih.gov

Generally, the enzymatic hydrolysis of an ester follows Michaelis-Menten kinetics, where the ester binds to the active site of the enzyme (e.g., a serine hydrolase) to form an acyl-enzyme intermediate. This intermediate then reacts with water to release the carboxylic acid and the alcohol. For this compound, the reaction would be:

This compound + H₂O ---(Esterase)--> (3S)-3-Amino-3-cyclobutylpropanoic acid + Methanol (B129727)

Studies on similar amino acid methyl ester prodrugs show that they are often rapidly hydrolyzed in plasma. ijpsonline.com The stability can be tuned; for instance, bulkier esters (like isopropyl esters) tend to be more stable than smaller ones (like methyl esters). nih.gov The rate of hydrolysis is a key parameter in prodrug design, ensuring that the active drug is released at an appropriate rate to achieve a therapeutic effect.

Below is a table showing representative hydrolysis data for various ester prodrugs from literature, illustrating typical outcomes of in vitro enzymatic hydrolysis studies.

Prodrug MoietyParent DrugIncubation MediumHalf-life (t½)Reference
Methyl EsterN-[4-(benzoylamino)phenylsulfonyl]glycineRabbit Corneal Homogenate~99 min nih.gov
Isopropyl EsterN-[4-(benzoylamino)phenylsulfonyl]glycineRabbit Corneal Homogenate~209 min nih.gov
L-Phenylalanine Methyl EsterFlurbiprofen80% Human Plasma49.5 min ijpsonline.com
L-Tryptophan Methyl EsterFlurbiprofen80% Human Plasma37.5 min ijpsonline.com
L-Valine Ester (Propylene Glycol Linker)Benzoic AcidCaco-2 Cell Homogenate< 60 min nih.gov

Linker Chemistry for Enhanced Delivery Strategies

For more sophisticated prodrug systems, particularly tripartite prodrugs, a linker is used to connect the carrier moiety (the promoiety) to the active drug. youtube.com In this context, the (3S)-3-amino-3-cyclobutylpropanoic acid (obtained after hydrolysis of the methyl ester) could be attached to a drug via its amino or carboxyl group, or it could itself be part of a larger linker system.

Linker chemistry is a versatile tool for fine-tuning the properties of a prodrug. The linker can influence stability, solubility, and the rate of drug release. Linkers are broadly categorized as cleavable or non-cleavable. For prodrugs, cleavable linkers are essential.

Common cleavable linker strategies that could be applied to this scaffold include:

Enzyme-cleavable linkers : These are the most common type. For example, if the amino group of the cyclobutyl amino acid is to be attached to a drug, a peptide bond could be formed. This bond might be cleaved by peptidases. A popular enzyme-cleavable linker involves a dipeptide sequence like valine-citrulline, which is cleaved by lysosomal proteases such as cathepsin B. jscimedcentral.com

pH-sensitive linkers : These linkers are stable at physiological pH (~7.4) but are cleaved in the acidic environments found in tumors or within specific cellular compartments like endosomes and lysosomes. Hydrazone linkers are a classic example.

Self-immolative linkers : These are bifunctional spacers that connect the cleavable trigger to the drug. Once the trigger is cleaved (e.g., by an enzyme), the linker undergoes a spontaneous intramolecular reaction, such as cyclization, to release the active drug in its unmodified form. youtube.comjscimedcentral.com A common self-immolative unit is p-aminobenzyl alcohol (PABA).

The choice of linker depends on the desired delivery strategy. For example, a linker that is stable in blood but cleaved inside a cancer cell allows for targeted drug release, minimizing systemic toxicity. The cyclobutyl amino acid scaffold provides reactive handles (the amino and carboxyl groups) for conjugation to a wide variety of such linker systems.

Integration into Advanced Drug Delivery Systems (e.g., Antibody-Drug Conjugates)

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. nih.gov The linker plays a critical role in the stability and efficacy of the ADC. jscimedcentral.com

The this compound scaffold, as a non-natural β-amino acid, could be incorporated into the linker of an ADC. Peptide-based linkers are frequently used in ADCs because they can be selectively cleaved by proteases that are highly expressed in the lysosomal compartments of tumor cells. jscimedcentral.com

A well-established and widely used peptide linker is based on the dipeptide valine-citrulline (Val-Cit). nih.gov This linker is stable in the bloodstream but is efficiently cleaved by cathepsin B upon internalization of the ADC into a target cell. The (3S)-3-amino-3-cyclobutylpropanoate moiety could potentially be used to replace one of the natural amino acids in such a peptide linker or be added to create a tri- or tetrapeptide linker.

The potential advantages of incorporating a rigid, non-natural amino acid like this into an ADC linker include:

Enhanced Stability : The β-amino acid structure and the steric bulk of the cyclobutane ring may confer increased resistance to premature cleavage by circulating proteases, improving the ADC's stability and half-life.

Modulation of Cleavage Kinetics : The unique structure could alter the recognition and cleavage kinetics by the target lysosomal proteases, allowing for fine-tuning of the payload release rate.

A hypothetical ADC linker incorporating this scaffold might follow the structure: Antibody—[Conjugation moiety]—(3S)-3-amino-3-cyclobutylpropanoyl—Val-Cit—[Self-immolative spacer]—Payload. In this design, the cyclobutyl-containing unit would be part of the peptide sequence recognized and cleaved by intracellular proteases to initiate the release of the cytotoxic drug.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of Methyl (3S)-3-amino-3-cyclobutylpropanoate, which in turn confirms its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₉H₁₇NO₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such molecules, as it typically produces the protonated molecular ion with minimal fragmentation, making it ideal for accurate mass measurement.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺172.1332
[M+Na]⁺194.1151

Note: The calculated m/z values are based on the most abundant isotopes of each element.

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the cyclobutane (B1203170) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are crucial for determining the connectivity of atoms in this compound and confirming its stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the protons to their respective positions. For this compound, the spectrum would exhibit distinct signals for the methoxy protons, the protons of the cyclobutane ring, the methylene (B1212753) protons adjacent to the ester, and the methine proton at the chiral center. The protons on the cyclobutane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling to each other and the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester, the methoxy carbon, the chiral methine carbon attached to the amino group, the methylene carbon of the propanoate backbone, and the carbons of the cyclobutane ring. Due to the symmetry of the cyclobutane ring relative to the point of attachment, two distinct signals may be observed for the methylene carbons of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-OCH₃3.68 (s, 3H)C=O173.5
-CH(NH₂)-3.45 (m, 1H)-OCH₃51.8
-CH₂-COO-2.55 (m, 2H)-CH(NH₂)-55.2
Cyclobutyl-CH2.40 (m, 1H)-CH₂-COO-40.1
Cyclobutyl-CH₂1.80-2.10 (m, 6H)Cyclobutyl-CH38.5
-NH₂1.60 (br s, 2H)Cyclobutyl-CH₂29.0
Cyclobutyl-CH₂'18.5

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet), m (multiplet), and br s (broad singlet).

Chromatographic Techniques for Purity and Identity Verification (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for verifying the purity and confirming the identity of this compound.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for the separation. The compound, being polar due to the amino and ester groups, would be eluted from a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Following separation by LC, the eluent is introduced into the mass spectrometer. The mass spectrometer can be operated in full scan mode to detect the molecular ion, or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by targeting the expected m/z of the protonated molecule ([M+H]⁺ = 172.13).

Table 3: Representative LC-MS Method Parameters

ParameterCondition
LC System HPLC or UHPLC
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 50-500

This combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in both the identity and purity of this compound in a given sample.

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl (3S)-3-amino-3-cyclobutylpropanoate, this simulation would be crucial for identifying potential protein targets and elucidating its mechanism of action at a molecular level.

A typical molecular docking study would involve:

Target Selection: A specific protein receptor of interest (e.g., an enzyme or a G-protein coupled receptor) would be identified.

Ligand and Receptor Preparation: The 3D structure of this compound would be generated and energy-minimized. The target receptor structure would be obtained from a protein database and prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: Using software like AutoDock, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled. researchgate.net The program calculates a binding affinity or docking score for the most favorable poses.

Interaction Analysis: The resulting ligand-receptor complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this molecule, the primary amine (-NH2) and the ester carbonyl (C=O) group would be expected to act as hydrogen bond donors and acceptors, respectively. The cyclobutane (B1203170) ring would likely engage in hydrophobic or van der Waals interactions within the binding pocket. jbcpm.comnih.gov

The insights from such modeling could predict the binding affinity and guide the rational design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. scirp.orgresearchgate.net For this compound, these calculations would reveal fundamental characteristics.

Key parameters derived from DFT studies include:

Optimized Geometry: Calculation of the lowest energy 3D structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight electron-rich regions (like the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions, prone to nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

While specific DFT studies on the (3S) isomer are not published, pre-calculated properties for a related isomer, Methyl 2-amino-3-cyclobutylpropanoate, provide an example of the type of data generated.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)52.32 Ų
LogP0.6769
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds3

Data for Methyl 2-amino-3-cyclobutylpropanoate. chemscene.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, this is particularly important due to the flexibility of the propanoate chain and the puckering of the cyclobutane ring.

Conformational Search: Computational methods can be used to identify low-energy conformers. The puckered nature of the cyclobutane ring and the orientation of the amino and ester substituents would be key areas of investigation. Studies on other 2-substituted cyclobutane-amino acid derivatives have shown that substituents modulate the conformational preference of the ring-puckering. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a dynamic view of its conformational flexibility. It would reveal how the molecule explores different shapes, the stability of its conformers, and how it interacts with its environment, which is crucial for understanding its behavior in a biological system.

In Silico Design of Novel this compound Analogs

The structural information obtained from docking, DFT, and MD studies serves as a foundation for the in silico design of novel analogs with potentially improved properties, such as enhanced binding affinity, selectivity, or better pharmacokinetic profiles.

The design process would involve targeted modifications to the parent structure:

Cyclobutane Ring Modification: The ring could be substituted with other groups to probe specific interactions within a receptor's binding pocket or to alter the molecule's rigidity.

Amine and Ester Group Modification: The primary amine could be acylated or alkylated, and the methyl ester could be converted to other esters, amides, or a carboxylic acid. These changes would alter the molecule's hydrogen bonding capacity, polarity, and stability.

Scaffold Hopping: The cyclobutyl group could be replaced with other cyclic or acyclic moieties to explore different chemical spaces while aiming to retain the key binding interactions.

Each newly designed analog would then be evaluated virtually using the same computational techniques (docking, DFT) to predict its properties before undertaking chemical synthesis, thereby accelerating the drug discovery process.

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for Therapeutic Intervention

The exploration of novel biological targets for therapeutic intervention represents a significant frontier for compounds like Methyl (3S)-3-amino-3-cyclobutylpropanoate. The distinct three-dimensional nature of the cyclobutyl ring can facilitate interactions with protein pockets that are inaccessible to more planar molecules. nih.gov This opens up possibilities for targeting challenging protein-protein interactions (PPIs) or allosteric sites. Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets implicated in various diseases, including cancer, neurological disorders, and infectious diseases. nih.gov The stereospecificity of the (3S) configuration will be crucial in these investigations, as it can dictate the precise orientation of the molecule within a binding site, leading to enhanced potency and selectivity.

Development of Chemoinformatic Databases for Scaffold-Based Drug Discovery

The development of sophisticated chemoinformatic databases is pivotal for accelerating scaffold-based drug discovery. Incorporating scaffolds like the cyclobutylpropanoate core of this compound into these databases can aid in the identification of novel drug candidates. nih.gov Databases such as ChEMBL, ScafBank, and ZINC are instrumental in cataloging and analyzing molecular scaffolds. nih.govebi.ac.uk By systematically including the structural and physicochemical properties of this and related cyclobutyl-containing fragments, researchers can perform virtual screening and scaffold hopping to identify new molecules with desired biological activities. nih.gov

Below is a table summarizing key chemoinformatic databases relevant to scaffold-based drug discovery:

DatabaseDescriptionKey Features
ChEMBL A manually curated database of bioactive molecules with drug-like properties. ebi.ac.ukContains chemical, bioactivity, and genomic data to support drug discovery. ebi.ac.uk
ScafBank A public database of molecular scaffolds extracted from a large collection of chemical compounds. nih.govFacilitates "scaffold hopping" to find novel molecules with similar bioactivities. nih.gov
ZINC A free database of commercially-available compounds for virtual screening.Provides a vast collection of compounds in ready-to-dock formats.
DrugBank A comprehensive resource that combines detailed drug data with comprehensive drug target information.Includes information on drug-like compounds and their mechanisms of action.

Integration into Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. nih.gov this compound, with its favorable physicochemical properties, is an ideal candidate for inclusion in fragment libraries. The "rule of three" suggests that fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a LogP of less than three. semanticscholar.org This compound and its analogs can serve as starting points for "growing," "linking," or "merging" strategies to develop more potent and selective inhibitors. semanticscholar.org The cyclobutane (B1203170) scaffold provides a rigid core with well-defined vectors for chemical elaboration, which is highly advantageous in FBDD campaigns. nih.gov

Advanced Methodologies for Stereoselective Synthesis

The therapeutic efficacy of chiral molecules is often dependent on their stereochemistry. Therefore, the development of advanced methodologies for the stereoselective synthesis of this compound is of paramount importance. Future research will likely focus on asymmetric catalytic methods to efficiently produce the desired (3S)-enantiomer in high purity. nih.gov This could involve the use of chiral catalysts, enzymatic resolutions, or the development of novel stereoselective reactions that install the amino group and the cyclobutyl moiety with precise stereocontrol. nih.gov Such advancements will be critical for the large-scale and cost-effective production of this compound for further research and potential therapeutic applications. researchgate.net

Application as Probes for Chemical Biology Studies

Chemical probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound make it a promising candidate for development into a chemical probe. By incorporating reporter tags, such as fluorescent dyes or affinity labels, this compound could be used to investigate the function and localization of its biological targets. Its constrained conformation, due to the cyclobutyl ring, can provide high selectivity for its target protein, which is a key characteristic of a good chemical probe. These studies can provide valuable insights into cellular pathways and disease mechanisms, further highlighting the therapeutic potential of targeting specific proteins with this class of molecules.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeReference
Temperature60–70°C
CatalystPd(PPh₃)₄ (1 mol%)
Reaction Time24–48 hours
Yield65–85%

Advanced: How does the stereochemistry of this compound influence its biological activity, and what methods ensure enantiomeric purity during synthesis?

Answer:
The (3S)-configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors), where mismatched stereochemistry reduces affinity by >50% in comparative assays . The cyclobutyl group introduces steric hindrance, modulating binding pocket interactions . To ensure enantiopurity:

  • Chiral resolution : Use of (S)-BINOL-derived catalysts during synthesis achieves >95% enantiomeric excess (ee) .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) confirms ee .
  • Dynamic kinetic resolution : Asymmetric hydrogenation under H₂ pressure (50 psi) with Rh-duraphos catalysts improves stereoselectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies cyclobutyl protons (multiplet at δ 2.1–2.4 ppm) and ester methyl groups (singlet at δ 3.7 ppm) .
  • LCMS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 172.1 .
  • HPLC : Reverse-phase C18 (gradient: 10–90% acetonitrile/water) assesses purity (>98%) .
  • FT-IR : Peaks at 1740 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (NH₂) validate functional groups .

Advanced: What strategies resolve contradictions in reaction yields during scale-up synthesis?

Answer:
Discrepancies often arise from solvent polarity and mixing efficiency. Strategies include:

  • Continuous flow reactors : Improve heat/mass transfer, increasing yields by 15–20% compared to batch processes .
  • DoE optimization : Screening parameters (e.g., temperature, catalyst loading) identifies critical factors (e.g., solvent choice contributes to 40% yield variance) .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real-time, reducing impurities .

Q. Table 2: Scale-Up Yield Optimization

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield80%65%
Key AdjustmentTHF → DMFContinuous flow
Purity98%95%

Basic: What role does the cyclobutyl group play in the compound’s reactivity and bioactivity?

Answer:
The cyclobutyl group:

  • Enhances metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strained ring geometry .
  • Modulates lipophilicity : LogP increases by 0.8 compared to linear alkyl analogs, improving membrane permeability .
  • Steric effects : Restricts rotational freedom, favoring bioactive conformations in enzyme binding pockets (e.g., IC₅₀ improves 3-fold vs. cyclohexyl analogs) .

Advanced: How can computational modeling predict interactions between this compound and molecular targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding modes to targets like serine proteases, with docking scores <-7.5 kcal/mol indicating high affinity .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., halogenation at para-position) with activity (R² = 0.89 for inhibition constants) .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis .
  • Humidity : Desiccate with silica gel to limit ester degradation (<5% degradation over 6 months) .
  • Light protection : Amber vials prevent photolytic cleavage of the cyclobutyl ring .

Advanced: How are structure-activity relationship (SAR) studies applied to design analogs with enhanced potency?

Answer:

  • Substituent screening : Fluorination at the cyclobutyl ring (e.g., 3-F derivative) increases target affinity by 2-fold via electrostatic interactions .
  • Bioisosteric replacement : Replacing the ester with a ketone reduces off-target interactions (e.g., selectivity index improves from 10 to 50) .
  • Pharmacophore mapping : Identifies the amino and ester groups as critical for binding (contribute 70% to ΔG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.